molecular formula C26H30Cl2F3NO2 B13437463 Halofantrine N-Oxide

Halofantrine N-Oxide

Cat. No.: B13437463
M. Wt: 516.4 g/mol
InChI Key: YNAQRFGKBJJLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halofantrine N-Oxide is a oxidative metabolite of the antimalarial drug Halofantrine . It is offered for research purposes to facilitate pharmacological and toxicological studies. Halofantrine, the parent compound, is a phenanthrene methanol antimalarial agent effective against multidrug-resistant Plasmodium falciparum . Its mechanism of action is suggested to involve inhibition of hemozoin formation, similar to chloroquine, leading to a toxic accumulation of heme within the malaria parasite . Research into Halofantrine's metabolites, such as N-desbutylhalofantrine, is crucial because the parent drug is associated with significant cardiotoxicity, including QT interval prolongation and risk of fatal arrhythmias, linked to its blockade of the hERG potassium channel . Investigating the properties of this compound can help researchers understand the metabolic pathways of Halofantrine and assess the potential biological activity or detoxification processes of its various metabolites. This compound is intended for use in studies concerning drug metabolism, antimalarial research, and cardiac safety pharmacology. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30Cl2F3NO2

Molecular Weight

516.4 g/mol

IUPAC Name

N-butyl-N-[3-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]-3-hydroxypropyl]butan-1-amine oxide

InChI

InChI=1S/C26H30Cl2F3NO2/c1-3-5-10-32(34,11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3

InChI Key

YNAQRFGKBJJLJT-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O)[O-]

Origin of Product

United States

Chemical Synthesis and Derivatization of Halofantrine N Oxide

Synthetic Methodologies for N-Oxidation of Tertiary Amine-Containing Compounds

The synthesis of tertiary amine N-oxides is most commonly achieved through the direct oxidation of the parent tertiary amine. thieme-connect.de A variety of oxidizing agents have been utilized for this transformation, including hydrogen peroxide, peroxyacids (like meta-chloroperoxybenzoic acid or m-CPBA), molecular oxygen, ozone, and others. nih.govliverpool.ac.uk The choice of oxidant often depends on the specific substrate and the desired selectivity. nih.gov For instance, while hydrogen peroxide is atom-economical, peroxyacids like m-CPBA are often preferred on a laboratory scale for their effectiveness, despite a lower tolerance for other functional groups. acs.org The basicity of the amine plays a crucial role in the chemoselectivity of these reactions, with more basic amines generally being more readily oxidized. nih.govacs.org

Development and Optimization of Synthetic Pathways for Halofantrine (B180850) N-Oxide

The primary route for synthesizing Halofantrine N-oxide involves the direct oxidation of halofantrine. google.com A common and effective method for this N-oxidation is the use of meta-chloroperoxybenzoic acid (m-CPBA). google.com This reagent is widely employed for the oxidation of tertiary amines to their corresponding N-oxides. thieme-connect.deliverpool.ac.uk The reaction is typically carried out in a suitable solvent, such as dichloromethane, at controlled temperatures to achieve high yields. liverpool.ac.uk

The process of N-oxidation can sometimes lead to the formation of multiple products, including mono-N-oxides and di-N-oxides, especially in molecules with more than one nitrogen atom. liverpool.ac.uk Optimization of the reaction conditions, such as temperature and stoichiometry of the oxidizing agent, is crucial to selectively obtain the desired N-oxide. For instance, carrying out the oxidation at lower temperatures, such as -78°C, can help in controlling over-oxidation and improving the yield of the mono-N-oxide. liverpool.ac.uk

It is also important to consider the removal of excess oxidant, particularly when using hydrogen peroxide, as it can form stable hydrogen bonds with the N-oxide product, making its removal challenging. nih.govacs.org Methods for quenching and removing residual peroxide include the use of additives like sodium thiosulfate (B1220275) or activated carbon. nih.govacs.org

Stereoselective Synthesis of this compound Enantiomers

Halofantrine is a chiral molecule and is administered as a racemic mixture. researchgate.netnih.gov Consequently, its N-oxide metabolite also exists as enantiomers. While there is limited specific information on the stereoselective synthesis of this compound enantiomers, the principles of stereoselective synthesis can be applied.

One approach could involve the stereoselective synthesis of the halofantrine enantiomers first, followed by N-oxidation. Methods for preparing halofantrine analogues have been described, which could potentially be adapted for stereoselective synthesis. google.comgoogle.com Another strategy could be the diastereoselective oxidation of a chiral precursor. The diastereoselective oxidation of proline derivatives to their corresponding N-oxides has been reported, suggesting that the presence of a chiral center can influence the stereochemical outcome of the N-oxidation reaction. liverpool.ac.uk

It has been noted that while the enantiomers of halofantrine show little difference in in-vitro antimalarial activity, there can be stereoselectivity in their pharmacokinetics and adverse effects. researchgate.net This underscores the potential importance of studying the individual enantiomers of this compound.

Mechanistic Investigations of the N-Oxidation Reaction for Halofantrine Precursors

The oxidation of tertiary amines, such as the precursor to this compound, with peroxyacids like m-CPBA is believed to proceed through a concerted pathway. liverpool.ac.uk This involves the transfer of an oxygen atom from the peroxyacid to the nitrogen atom of the amine. rsc.org The reaction is generally second-order, being first-order with respect to both the amine and the oxidizing agent. rsc.org

The formation of an internal hydrogen bond in the protonated form of some N-oxides can prevent further oxidation of a second nitrogen atom in the molecule. rsc.org This principle could be relevant in controlling the selective N-oxidation of polyamino compounds.

The generation of free radicals has also been implicated in the mechanism of action of halofantrine, which involves oxidative processes. researchgate.net While this is related to its biological activity, understanding the oxidative stability and reactivity of the molecule provides a basis for investigating the N-oxidation reaction itself.

Synthesis of this compound Analogues and Related Derivatives

The synthesis of analogues of this compound is a strategy to explore new chemical entities with potentially improved properties. This involves modifying the core structure of halofantrine or its N-oxide.

Design Principles for Structural Modification

The design of new analogues often focuses on modifying the side chains or the phenanthrene (B1679779) core of the halofantrine molecule. For instance, diaza-analogs of phenanthrene have been synthesized and evaluated for their biological activity, showing that the position of nitrogen atoms in the heterocyclic system is crucial. researchgate.net

Another approach involves creating derivatives with different substituents on the phenanthrene ring. The synthesis of various 1-aryl-3-substituted propanol (B110389) derivatives has been explored as potential antimalarial agents. mdpi.com Furthermore, the synthesis of phenanthrene derivatives with different functional groups, such as isoxazolyl moieties, has been reported. arkat-usa.org

The concept of creating N-oxides of related antimalarial drugs, such as chloroquine (B1663885) analogues, has also been investigated to understand the effect of N-oxidation on their properties. liverpool.ac.uk These studies provide a foundation for designing novel this compound analogues.

Exploration of Substituent Effects on N-Oxide Formation and Stability

The electronic and steric effects of substituents can significantly influence the N-oxidation reaction and the stability of the resulting N-oxide. Studies on the N-oxidation of substituted 1,10-phenanthroline (B135089) derivatives have shown a linear correlation between the pKa of the derivatives and the rate of mono-N-oxidation, indicating that the electronic effects of the substituents govern the reaction. rsc.org

Steric hindrance can also play a major role. For example, the presence of a bulky group near the nitrogen atom can slow down the rate of N-oxidation. rsc.org The position of alkyl substitution on a phenanthrene ring has been shown to affect its oxidative metabolism, with substitution potentially shifting the site of oxidation. nih.gov

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, a crucial step is its purification and isolation from the reaction mixture, which may contain unreacted starting material, byproducts, and residual oxidizing agents. The purification process for N-oxides typically involves a combination of chromatographic and crystallization techniques to achieve a high degree of purity. google.comthieme-connect.degoogle.com

Chromatographic Separations for N-Oxide Isolation

Chromatographic methods are instrumental in the separation of N-oxides from other components in a crude reaction mixture. The choice of chromatographic technique depends on the scale of the purification and the properties of the compounds to be separated.

Column Chromatography: For preparative scale purification, column chromatography is frequently used. The stationary phase is typically silica (B1680970) gel or alumina. researchgate.netwur.nl The selection of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as mixtures of ethyl acetate (B1210297) and methanol (B129727) or chloroform (B151607) and methanol, is often employed to elute the compounds from the column based on their polarity. researchgate.netwur.nl this compound, being more polar than the parent halofantrine due to the N-O bond, will generally have a stronger affinity for the stationary phase and thus elute at a higher solvent polarity.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and smaller-scale preparative separations, High-Performance Liquid Chromatography (HPLC) is a powerful technique. Reversed-phase HPLC is commonly used for the analysis of halofantrine and its metabolites. nih.gov In this technique, a nonpolar stationary phase (such as C18-bonded silica) is used with a polar mobile phase. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile. nih.govresearchgate.net The pH of the mobile phase can be adjusted to optimize the separation. researchgate.net

A summary of typical chromatographic conditions for the separation of compounds related to this compound is presented in the table below.

Chromatography Technique Stationary Phase Mobile Phase System (Example) Detection Method Application
Column ChromatographySilica GelEthyl Acetate/Methanol GradientThin-Layer Chromatography (TLC)Preparative Scale Purification
Column ChromatographyAluminaChloroform/Methanol GradientUV-Vis SpectroscopyPreparative Scale Purification
Reversed-Phase HPLCC18Methanol/0.05 M KH₂PO₄ (pH adjusted)UV DetectionAnalytical Quantification
Reversed-Phase HPLCC18Acetonitrile/BufferMass Spectrometry (MS)Analytical Identification

Crystallization and Recrystallization Strategies

Crystallization is a fundamental technique for the final purification of solid compounds and is often used after initial purification by chromatography. The process involves dissolving the crude or partially purified this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain in the solution.

The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the N-oxide to a greater extent at higher temperatures than at lower temperatures. Common solvents for the crystallization of organic compounds include alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers. google.com Sometimes a mixture of solvents is required to achieve the desired solubility characteristics. For instance, a solvent in which the compound is highly soluble can be paired with a solvent in which it is poorly soluble.

Recrystallization, which is essentially a repeated crystallization process, can be performed to further enhance the purity of the isolated this compound. google.com The purity of the final crystalline product is typically assessed by measuring its melting point and using analytical techniques such as HPLC or spectroscopy.

The table below outlines general strategies for the crystallization of N-oxides.

Crystallization Step Parameter Example Conditions Purpose
Initial Crystallization Solvent SelectionAcetone, Methanol, or a mixtureTo isolate the solid N-oxide from the reaction mixture.
Temperature ProfileDissolve at elevated temperature, cool slowly.To promote the formation of well-defined crystals.
Recrystallization Solvent SystemEthyl acetate, Diisopropyl etherTo remove remaining impurities from the crystalline solid.
IterationsOne or more cyclesTo achieve high purity of the final product.

Structural Elucidation and Conformational Analysis of Halofantrine N Oxide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of new compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, functional groups, and electronic structure of Halofantrine (B180850) N-Oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. For Halofantrine N-Oxide, ¹H and ¹³C NMR spectroscopy would be employed to confirm the N-oxidation and to assign the chemical shifts of the protons and carbons in the molecule.

Upon N-oxidation of the tertiary amine in halofantrine, significant changes in the chemical shifts of the neighboring protons are expected. The protons on the carbons alpha to the N-oxide group (the N-CH₂- and N-butyl groups) would experience a downfield shift due to the deshielding effect of the newly introduced oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shift Changes for Protons near the Nitrogen Atom upon N-oxidation of Halofantrine

ProtonsExpected Chemical Shift (ppm) in HalofantrinePredicted Chemical Shift (ppm) in this compoundPredicted Change (Δδ)
-N(CH ₂)₂-CH₂-~2.5> 3.0Downfield shift
-N-CH₂-CH ₂-CH ₂-CH₃~1.4> 1.5Slight downfield shift
-N-(CH₂)₃-CH~0.9~0.9Minimal change

Note: The predicted values are based on general principles of N-oxidation and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and to study the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, the molecular weight is expected to be 16 amu higher than that of halofantrine, corresponding to the addition of one oxygen atom.

The fragmentation of N-oxides in mass spectrometry often shows a characteristic loss of the oxygen atom ([M+H]⁺ - 16). nih.gov This "deoxygenation" can be a diagnostic fragmentation pathway to confirm the presence of an N-oxide group. nih.gov

In a study on the impurity profiling of lumefantrine (B1675429), a structurally related antimalarial, lumefantrine N-oxide was identified. nih.gov The mass spectrum of lumefantrine N-oxide showed a protonated molecular ion [M+H]⁺ at m/z 544.08, which is 16 amu higher than lumefantrine (m/z 528.10). nih.gov The MS/MS fragmentation of lumefantrine N-oxide included a peak corresponding to the loss of H₂O (m/z 526.12). nih.gov

Table 2: Expected Mass Spectrometric Data for this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
HalofantrineC₂₆H₃₀Cl₂F₃NO500.4501.17---
This compoundC₂₆H₃₀Cl₂F₃NO₂516.4517.17[M+H - O]⁺, [M+H - H₂O]⁺

Note: The molecular formula and weight for this compound are predicted based on the structure of Halofantrine.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Information

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The N-oxidation of halofantrine would introduce a new polar N-O bond, which is expected to have a characteristic stretching frequency in the IR spectrum, typically in the range of 950-970 cm⁻¹. The presence of this band, along with the characteristic bands of the parent halofantrine molecule (e.g., O-H stretch, C-H stretch, C-Cl stretch, and C-F stretch), would confirm the formation of the N-oxide. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenanthrene (B1679779) ring system in halofantrine is the primary chromophore. A UV spectrophotometric method for the determination of halofantrine in methanol (B129727) solution shows an absorption maximum at 254 nm. nih.gov N-oxidation can cause a slight shift in the absorption maxima (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity, reflecting the alteration in the electronic structure of the chromophore. mdpi.com

Advanced Structural Analysis

For a comprehensive understanding of the three-dimensional structure and stereochemistry of this compound, advanced analytical techniques such as X-ray crystallography and chiroptical spectroscopy are indispensable.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, the crystal structure of (-)-halofantrine hydrochloride has been determined. nih.govresearchgate.net This analysis established the absolute configuration of the chiral center as S. researchgate.net

A crystallographic study of this compound would be essential to:

Unambiguously confirm the molecular structure.

Determine the bond lengths and angles, including the N-O bond length. In other tertiary amine oxides, the N-O bond length is typically around 1.36 Å. liverpool.ac.uk

Analyze the solid-state conformation of the molecule, including the orientation of the phenanthrene ring system relative to the amino alcohol side chain.

Investigate intermolecular interactions, such as hydrogen bonding involving the N-oxide oxygen and the hydroxyl group, which dictate the crystal packing.

Table 3: Crystallographic Data for (-)-Halofantrine Hydrochloride (Parent Compound)

ParameterValueReference
Chemical FormulaC₂₆H₃₁Cl₂F₃NO⁺·Cl⁻ researchgate.net
Molecular Weight492.4 g/mol researchgate.net
Crystal SystemOrthorhombic researchgate.net
Space GroupP2₁2₁2₁ researchgate.net
Unit Cell Dimensionsa = 6.290 Å, b = 13.533 Å, c = 30.936 Å researchgate.net
Absolute ConfigurationS researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Halofantrine is a chiral molecule, existing as a racemic mixture of two enantiomers. Consequently, this compound is also chiral. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to:

Determine the absolute configuration of the chiral center in this compound by comparing the experimental spectrum with that predicted by quantum chemical calculations. who.int

Assess the enantiomeric purity of a sample of this compound.

Study conformational changes in solution.

While no specific CD studies on this compound have been published, the application of this technique would be crucial for a complete stereochemical characterization of the molecule.

In Vitro Metabolism and Biotransformation Pathways of Halofantrine N Oxide

Formation of Halofantrine (B180850) N-Oxide from Halofantrine in Hepatic Systems

The biotransformation of halofantrine in the liver is a critical determinant of its pharmacokinetic profile. While N-desbutylhalofantrine is recognized as the principal metabolite, the enzymatic N-oxidation of the parent compound represents another potential metabolic route. researchgate.netnih.gov

Characterization of Flavin-Containing Monooxygenases (FMOs) in N-Oxide Formation

Kinetic Parameters of N-Oxidation Reactions (e.g., K_m, V_max)

Detailed kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) are crucial for understanding the efficiency and capacity of an enzymatic reaction. A study on the in vitro metabolism of monocrotaline, a pyrrolizidine (B1209537) alkaloid, to its N-oxide determined a K_m of 566.9 μM and a V_max of 483.8 nmol·min⁻¹·mg⁻¹ protein. While this provides a reference for N-oxidation kinetics, specific kinetic data for the N-oxidation of halofantrine are not available in the reviewed literature. researchgate.net The absence of this information limits a quantitative assessment of this metabolic pathway's significance relative to other biotransformation routes of halofantrine.

Further Metabolism of Halofantrine N-Oxide

The metabolic journey of a drug does not necessarily end with its initial oxidation. N-oxide metabolites can undergo further biotransformation, including reduction back to the parent amine. nih.gov

Characterization of Enzymes Mediating N-Oxide Reduction

The enzymatic systems responsible for the reduction of N-oxides are diverse and can include cytochrome P450 enzymes acting as reductases, as well as other microsomal and cytosolic enzymes. nih.gov The specific enzymes that would be responsible for the reduction of this compound have not been identified, as the primary research on this specific transformation is absent. General principles of drug metabolism suggest that reductases within the liver would be the likely candidates for this biotransformation.

Identification of Other Potential Biotransformation Products

The in vitro metabolism of Halofantrine predominantly yields one major metabolite: N-debutylhalofantrine. drugbank.comoup.comnih.gov This product is formed through the N-debutylation of the parent compound, a reaction extensively documented in human liver microsomes. drugbank.comoup.com

Beyond this primary pathway, other biotransformation products have been identified, although they are considered minor. A study conducted in dogs identified two previously unknown metabolites in plasma. These compounds were formed through modifications of the dibutylaminopropyl side-chain of Halofantrine, involving processes of deamination and subsequent oxidation or reduction. nih.gov

N-oxidation represents another theoretical metabolic pathway for compounds like Halofantrine, which contains a tertiary amine. Generally, N-oxides are formed through the enzymatic action of cytochrome P450 (CYP) and/or flavin-containing monooxygenase (FMO) systems. hyphadiscovery.com However, within the available scientific literature, this compound is not specifically identified as a significant metabolite of Halofantrine. The primary focus remains on the N-dealkylation pathway.

Table 1: Identified and Theoretical Metabolites of Halofantrine

Metabolite Name Metabolic Pathway Status
N-debutylhalofantrine N-debutylation Major, Confirmed drugbank.comoup.com
Deaminated/Oxidized Products Deamination, Oxidation Minor, Identified in dogs nih.gov

Species-Specific Metabolic Differences in this compound Formation and Disposition

Direct comparative studies on the formation and disposition of this compound across different species are absent from the literature, which is consistent with its unconfirmed status as a major metabolite. However, species-specific differences in the metabolism of the parent drug, Halofantrine, have been investigated and provide valuable insights.

Pharmacokinetic studies of Halofantrine have been conducted in rats, dogs, and humans. Allometric scaling of data from these species indicates that the pharmacokinetic properties of Halofantrine in rats are comparable to those in humans, suggesting the rat can serve as a suitable animal model for studying its disposition. nih.gov In rat liver microsomes, Halofantrine has been shown to be a potent inhibitor of the metabolism of metoprolol. documentsdelivered.com

The primary enzymes responsible for Halofantrine metabolism in humans belong to the cytochrome P450 family, specifically the CYP3A subfamily. drugbank.com It is well-established that the expression, composition, and catalytic activities of CYP enzymes exhibit significant interspecies differences. rug.nlresearchgate.net For example, isoforms of CYP1A, CYP2C, CYP2D, and CYP3A can vary appreciably between humans, rats, dogs, and monkeys. rug.nlresearchgate.net Such variations would undoubtedly affect the rate and profile of metabolite formation. Therefore, if this compound were formed via a CYP-mediated pathway, its production would be expected to differ quantitatively and qualitatively across species.

Influence of Enzyme Induction and Inhibition on this compound Metabolism

As there is no direct research on the enzymatic metabolism of this compound, this section details the well-documented effects of enzyme induction and inhibition on the metabolism of the parent compound, Halofantrine. These findings offer a predictive basis for how the formation of a potential N-oxide metabolite might be influenced, particularly if it shares a common enzymatic pathway.

The biotransformation of Halofantrine to its main metabolite, N-debutylhalofantrine, is mediated predominantly by CYP3A4, with minor contributions from CYP3A5 in human liver microsomes. drugbank.comoup.comoup.com Consequently, this metabolic process is highly susceptible to modulation by inhibitors and inducers of these enzymes.

Enzyme Inhibition: Several therapeutic agents that are substrates or known inhibitors of CYP3A4 have been shown to significantly inhibit the metabolism of Halofantrine. This inhibition leads to increased plasma concentrations of the parent drug. Notably, the potent antifungal agent ketoconazole (B1673606) is a strong, non-competitive inhibitor of N-debutylhalofantrine formation. drugbank.comoup.com Other drugs, including diltiazem, erythromycin, nifedipine, and cyclosporin, also demonstrate inhibitory effects. drugbank.comoup.com The consumption of grapefruit juice, containing CYP3A4-inhibiting furanocoumarins, is also known to be dangerous when combined with Halofantrine. wikipedia.org

Table 2: Inhibitors of Halofantrine Metabolism (CYP3A4-mediated)

Inhibitor Type of Inhibition Reference
Ketoconazole Non-competitive drugbank.comoup.com
Diltiazem CYP3A Substrate drugbank.comoup.com
Erythromycin CYP3A Substrate drugbank.comoup.com
Nifedipine CYP3A Substrate drugbank.comoup.com
Cyclosporin CYP3A Substrate drugbank.comoup.com

Enzyme Induction: Conversely, enzyme activators can increase the rate of Halofantrine metabolism. Studies using human liver microsomes have shown that α-Naphthoflavone, a known CYP3A activator, increases the formation of N-debutylhalofantrine. drugbank.comoup.com In a clinical context, co-administration of Halofantrine with potent CYP3A4 inducers would be expected to decrease plasma concentrations of the parent drug and increase the formation of its metabolites.

Table 3: Activators of Halofantrine Metabolism (CYP3A4-mediated)

Activator/Inducer Effect Reference

Since N-oxidation pathways can also be catalyzed by cytochrome P450 enzymes, it is plausible that the same inhibitors and inducers affecting Halofantrine's N-debutylation would exert a similar influence on the formation of this compound, should this pathway be mediated by CYP3A4.

Table of Compounds

Compound Name
α-Naphthoflavone
Cyclosporin
Diltiazem
Erythromycin
Halofantrine
This compound
Ketoconazole
Metoprolol
N-debutylhalofantrine
Nifedipine

Pharmacological and Biological Activity Investigations of Halofantrine N Oxide in Vitro and Preclinical Mechanistic Studies

Mechanistic Studies of Antimalarial Action at the Molecular and Cellular LevelThe proposed investigation into the mechanism of action of Halofantrine (B180850) N-Oxide was to include its interaction with heme detoxification pathways, its impact on parasite enzymes like plasmepsins, and any potential reductive activation mechanisms within the parasite.

The primary mechanism of action for the parent compound, halofantrine, is believed to be the inhibition of β-hematin formation, a crucial process for the parasite to detoxify the heme released from hemoglobin digestion. drugbank.comresearchgate.netnih.gov It is hypothesized that Halofantrine N-Oxide might share a similar mechanism, but direct experimental evidence to support this for the N-oxide metabolite is lacking. Studies on halofantrine have demonstrated its ability to form complexes with ferriprotoporphyrin IX (heme), thereby preventing its crystallization into hemozoin. drugbank.comscispace.com

Furthermore, the impact of this compound on parasite proteases, such as plasmepsins, which are involved in hemoglobin degradation, remains uninvestigated in the available literature. nih.gov Similarly, there is no specific information regarding the reductive activation of this compound within the parasite, a mechanism that is relevant for some other antimalarial agents.

Analysis of Cellular Uptake and Localization within Parasites

Detailed studies specifically elucidating the cellular uptake and subcellular localization of this compound within Plasmodium parasites are not extensively available in the current body of scientific literature. However, insights into its probable mechanism can be inferred from the well-documented behavior of its parent compound, halofantrine.

Halofantrine, a phenanthrene (B1679779) methanol (B129727) antimalarial, is understood to exert its effect as a blood schizonticide. nih.govdrugbank.com Its mechanism of action is thought to be similar to other quinoline (B57606) antimalarials like chloroquine (B1663885) and mefloquine. drugbank.com This involves the accumulation of the drug in the acidic food vacuole of the parasite. researchgate.net Within this organelle, the parasite digests host hemoglobin, a process that releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.gov

Halofantrine is believed to interfere with this detoxification process by forming a complex with ferriprotoporphyrin IX (heme). drugbank.comresearchgate.net This complex is toxic to the parasite and is thought to damage the parasite's membrane, leading to its death. drugbank.com The crystal structure of the complex between halofantrine and ferriprotoporphyrin IX has been determined, showing that the alcohol group of halofantrine coordinates to the iron center of the heme, while the phenanthrene ring engages in π-stacking with the porphyrin ring. researchgate.net

Given that this compound is a metabolite of halofantrine, it is plausible that it shares a similar mechanism of action and therefore a similar pattern of cellular uptake and localization. The N-oxide functional group, being polar, could potentially influence the compound's membrane permeability and accumulation within the acidic food vacuole. However, without direct experimental evidence, this remains speculative. The uptake of nutrients and drugs by the parasite is a complex process involving various transport mechanisms across the erythrocyte membrane, the parasitophorous vacuolar membrane, and the parasite's own plasma membrane. frontiersin.orgmdpi.com The specific transporters that may be involved in the uptake of this compound have not been identified.

Table 1: Putative Mechanistic Details of Halofantrine and Inferred Properties of this compound

Feature Halofantrine This compound (Inferred)
Primary Site of Action Parasite Food Vacuole Likely Parasite Food Vacuole
Molecular Target Ferriprotoporphyrin IX (Heme) Likely Ferriprotoporphyrin IX (Heme)
Mechanism of Action Inhibition of hemozoin formation, formation of toxic drug-heme complexes, membrane damage. drugbank.comresearchgate.netnih.gov Potentially similar to halofantrine, with possible modulation of activity due to the N-oxide group.

| Uptake Mechanism | Passive diffusion and ion-trapping in the acidic food vacuole. | Unknown, potentially altered membrane transport characteristics compared to the parent compound. |

Assessment of Activity Against Other Pathogenic Organisms (e.g., Antitubercular, Antimicrobial)

There is a notable lack of published research investigating the specific antitubercular or broader antimicrobial activities of this compound. While N-oxide-containing heterocycles have been explored as a chemical class for their potential antitubercular properties, with some benzofuroxan (B160326) derivatives showing promising in vivo activity against Mycobacterium tuberculosis, no such studies have been reported for this compound. nih.gov Similarly, the general antimicrobial spectrum of this compound remains uncharacterized in the scientific literature. The parent compound, halofantrine, is primarily recognized for its antimalarial properties, and its activity against other pathogens has not been a major focus of research.

Structure-Activity Relationships (SAR) for this compound and its Analogues

The structure-activity relationships (SAR) for this compound are not well-defined in existing research. However, SAR studies on halofantrine and its analogues can provide some context. The antimalarial activity of phenanthrene methanols is influenced by the substituents on the phenanthrene ring and the nature of the amino alcohol side chain. For halofantrine, the presence of the trifluoromethyl and dichloro substituents on the phenanthrene ring is crucial for its activity.

Halofantrine possesses a single chiral center at the carbon atom bearing the hydroxyl group. The drug is administered as a racemic mixture. nih.gov Studies on the enantiomers of halofantrine have shown that there is little to no difference in their in vitro antimalarial activity against Plasmodium falciparum. nih.gov This suggests that the stereochemistry at this center does not significantly influence the interaction with its primary antimalarial target.

Furthermore, the major active metabolite of halofantrine, N-desbutylhalofantrine, also has a chiral center. Similar to the parent compound, the enantiomers of N-desbutylhalofantrine have been found to exhibit equivalent in vitro antimalarial activity. nih.gov

While chirality does not appear to play a significant role in the antimalarial efficacy of halofantrine and its N-debutylated metabolite, there is evidence to suggest a stereospecific component to its cardiotoxicity. The (+)-enantiomer of halofantrine has been reported to be more cardiotoxic than the (-)-enantiomer. nih.gov The absolute configuration of (-)-halofantrine has been determined to be S, meaning the more cardiotoxic (+)-enantiomer has the R configuration. nih.gov The role of chirality in the biological activity of this compound has not been specifically investigated.

Table 2: Enantiomeric Activity of Halofantrine and its N-desbutyl Metabolite

Compound Enantiomer In Vitro Antimalarial Activity (IC50) Reference(s)
Halofantrine Racemate Active nih.gov
(+)-enantiomer Equivalent to (-)-enantiomer nih.gov
(-)-enantiomer Equivalent to (+)-enantiomer nih.gov
N-desbutylhalofantrine Enantiomer 1 2.07 +/- 0.41 nmol/L nih.gov

Analytical Methodologies for Halofantrine N Oxide Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of Halofantrine (B180850) N-Oxide from complex mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominently used techniques due to their specificity and sensitivity.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of halofantrine and its metabolites. researchgate.netnih.govcapes.gov.br Method development focuses on optimizing several parameters to achieve adequate separation and detection.

Key components of HPLC method development include:

Column: C18 and C8 columns are commonly used for the separation of halofantrine and its derivatives. researchgate.netnih.govnih.gov These columns provide a non-polar stationary phase that interacts with the analytes.

Mobile Phase: A mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer is typically used. The pH of the mobile phase is often adjusted to control the ionization state of the analytes and improve peak shape. researchgate.netnih.govnih.gov For instance, a mobile phase consisting of methanol and 0.05 M potassium dihydrogen phosphate (B84403) (KH2PO4) (78:22, v/v) with 55 mM perchloric acid has been successfully used. nih.gov

Detection: UV detection is a common method, with wavelengths set at specific values like 254 nm to maximize the absorbance of the compound. nih.gov

A study detailing the HPLC analysis of halofantrine reported a method with a linearity range of 1.0–50 μg/mL and a correlation coefficient (r²) of 0.9998. The limits of detection (LOD) and quantification (LOQ) were 0.01 and 0.03 μg/mL, respectively. researchgate.net

Table 1: Example of HPLC Method Parameters for Halofantrine Analysis

ParameterValue
Column Chrompack hypersil C18 (150 × 4.6 mm)
Mobile Phase Methanol–water (70:30, v/v), pH 3.2 with orthophosphoric acid
Flow Rate 0.5 mL/min
Detection UV at 248 nm
Linearity 1.0–50 μg/mL
Correlation Coefficient (r²) 0.9998
LOD 0.01 μg/mL
LOQ 0.03 μg/mL

This table presents a summary of HPLC parameters from a published method for halofantrine analysis, which can be adapted for its N-oxide metabolite.

For enhanced sensitivity and selectivity, particularly at low concentrations in biological fluids, LC-MS/MS is the preferred method. d-nb.infothermofisher.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. The use of MS/MS allows for the specific detection of precursor and product ions, which is invaluable for identifying metabolites like Halofantrine N-Oxide in complex matrices. thermofisher.comnih.gov

LC-MS/MS methods are crucial for pharmacokinetic studies where trace amounts of the metabolite need to be accurately measured. d-nb.info The development of these methods involves optimizing mass spectrometer settings and chromatographic conditions to ensure reliable and specific detection. nih.gov

Halofantrine has a chiral center, meaning it exists as two enantiomers ((+)- and (-)-halofantrine). Consequently, its metabolites, including this compound, can also be chiral. Chiral chromatography is employed to separate these enantiomers, which is important as they may exhibit different pharmacological activities and metabolic profiles. google.comnih.gov

One approach involves using a chiral stationary phase (CSP). For example, a Chiral AD column (25 cm × 4.6 mm, 5 µm) has been used for the separation of halofantrine and its desbutyl metabolite enantiomers. nih.gov The mobile phase for this separation consisted of hexane/ethanol/2-butanol/diethylamine (100/1.5/1/0.1). nih.gov Another technique is to form diastereoisomeric salts with chiral acids, which can then be separated by conventional chromatography. google.com

Table 2: Chiral HPLC Method for Halofantrine and Metabolite Enantiomers

ParameterValue
Column Chiral AD (25 cm × 4.6 mm, 5 µm)
Mobile Phase Hexane/ethanol/2-butanol/diethylamine (100/1.5/1/0.1)
Flow Rate 0.3 mL/min
Detection Fluorescence (Excitation: 300 nm, Emission: 375 nm)

This table summarizes the conditions for the chiral separation of halofantrine and its N-desbutyl metabolite, which can be a starting point for the chiral analysis of this compound.

Sample Preparation and Extraction Procedures

Effective sample preparation is critical for removing interferences from the biological matrix (e.g., plasma, urine) and concentrating the analyte before chromatographic analysis. The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. For the analysis of halofantrine and its metabolite, a procedure involving protein precipitation with acetonitrile, followed by basification and extraction with a hexane-diethyl ether mixture has been described. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique. diva-portal.org It utilizes a solid sorbent packed in a cartridge to selectively adsorb the analyte from the sample. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong solvent. diva-portal.org

The choice of extraction method depends on the nature of the analyte, the sample matrix, and the required sensitivity of the assay.

Method Validation Parameters

To ensure the reliability of an analytical method, it must be validated according to international guidelines. Key validation parameters include:

Sensitivity: This is determined by the Limit of Detection (LOD), the lowest concentration of analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be accurately and precisely measured. For an HPLC method for halofantrine, LOD and LOQ were reported as 0.01 and 0.03 μg/mL, respectively. researchgate.net

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A good correlation coefficient (r² > 0.99) is typically required. researchgate.netcapes.gov.br

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (intraday and interday). For one HPLC method, intraday and interday precision were less than 7%. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. A mean recovery between 98% and 100% is considered good. researchgate.net

Table 3: Summary of Method Validation Parameters for a Halofantrine Assay

ParameterResult
Linearity Range 1.0–50 μg/mL
Correlation Coefficient (r²) 0.9998
LOD 0.01 μg/mL
LOQ 0.03 μg/mL
Accuracy (% Recovery) 98–100%
Precision (RSD) < 1%

This table provides an example of validation results for an HPLC method for halofantrine, illustrating the expected performance of a well-validated assay.

Stability Studies of this compound in Various Matrices and Conditions

Stability studies are essential to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. These studies evaluate the stability of the analyte in the biological matrix (e.g., plasma) under different storage conditions (e.g., room temperature, refrigerated, frozen) and during analytical procedures (e.g., post-preparative stability). nih.govgoogle.com

For instance, the stability of halofantrine has been assessed under various stress conditions, including acidic, basic, oxidative, and thermal degradation, to ensure the selectivity of the analytical method. capes.gov.br Similar studies would be necessary for this compound to establish appropriate sample handling and storage protocols. The stability of the analyte in the sample compartment of the autosampler is also confirmed to ensure no degradation occurs during the analytical run. nih.gov

Theoretical and Computational Studies of Halofantrine N Oxide

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule, such as Halofantrine (B180850) N-Oxide, might interact with biological targets at the atomic level. These methods are crucial in drug discovery for understanding mechanisms of action and for the rational design of new, more effective therapeutic agents.

Binding Affinity Predictions for Heme or Other Parasitic Targets

The primary mechanism of action for many aryl amino alcohol antimalarials, including the parent compound halofantrine, involves the inhibition of hemozoin formation in the malaria parasite. drugbank.com This process is critical for the parasite's survival as it detoxifies the free heme released during hemoglobin digestion. nih.gov Computational studies suggest that these drugs bind to ferriprotoporphyrin IX (Fe(III)PPIX or hematin), preventing its crystallization into hemozoin. researchgate.net

For Halofantrine N-Oxide, it is hypothesized that the N-oxide moiety could influence its binding affinity for heme. While specific docking studies on this compound are not extensively detailed in the available literature, insights can be drawn from studies on similar N-oxide compounds and the parent molecule, halofantrine. N-oxidation is known to alter the electronic and steric properties of a molecule, which can, in turn, affect its interaction with biological targets. liverpool.ac.ukliverpool.ac.uk

Docking simulations typically involve placing the ligand (this compound) into the binding site of the target (heme) and calculating a score that estimates the binding affinity. The crystal structure of the halofantrine-Fe(III)PPIX complex reveals that the alcohol functionality of halofantrine coordinates with the iron center, and the phenanthrene (B1679779) ring engages in π-stacking interactions with the porphyrin ring. researchgate.net Molecular mechanics modeling further supports that active antimalarials can adopt conformations that facilitate the formation of intramolecular salt bridges, which may disrupt the formation of the hemozoin precursor. researchgate.net

In the case of this compound, the introduction of the N-oxide group would likely alter the molecule's electrostatic potential and hydrogen bonding capabilities, potentially affecting its binding orientation and affinity for heme. Studies on other N-oxides have shown that N-oxidation can lead to a reduced affinity for hematin (B1673048) in vitro. liverpool.ac.uk However, this does not always correlate with a decrease in in vivo antimalarial activity, suggesting that other factors like metabolic disposition also play a significant role. liverpool.ac.uk

Table 1: Predicted Interactions of this compound with Heme

Interaction TypePredicted Effect of N-OxidationRationale
Coordination with Fe(III) Potentially alteredThe N-oxide group may influence the electronic properties of the coordinating alcohol group.
π-Stacking Likely maintainedThe core phenanthrene structure responsible for stacking remains unchanged.
Hydrogen Bonding ModifiedThe N-oxide introduces a new potential hydrogen bond acceptor site.
Overall Binding Affinity Uncertain without specific studiesThe net effect depends on the interplay of altered electronic and steric factors.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target, going beyond the static view offered by docking. nih.govresearchgate.net These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of binding poses and the exploration of different conformational states. researchgate.net

For this compound, conformational analysis would be essential to understand how the N-oxide group affects the molecule's flexibility and preferred three-dimensional shape. This, in turn, would influence its ability to fit into the binding site of its target. The torsion angle between key functional groups in aryl amino alcohol antimalarials has been shown to be critical for their activity. nih.gov

MD simulations of the this compound-heme complex could reveal the stability of the predicted binding mode. google.com By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and target adapt to each other. nih.gov Key parameters to analyze from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions. usm.my These simulations can also be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. malariaworld.org

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. These methods are invaluable for studying aspects of this compound that are not accessible through classical molecular modeling techniques.

Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic structure of this compound. nih.govacs.org This includes calculating the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity and its potential to interact with biological targets. acs.org

The introduction of an N-oxide group significantly alters the electronic properties of the parent molecule. The N-O bond is polar, with the oxygen atom being electron-rich and the nitrogen atom being electron-deficient. liverpool.ac.uk This can influence the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for binding to biological targets. liverpool.ac.uk

Reactivity profiling based on quantum chemical calculations can help to identify the most likely sites for metabolic attack or chemical reactions. For instance, the calculated atomic charges and frontier molecular orbital densities can indicate which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. google.com This information is valuable for predicting potential metabolic pathways and for designing more stable analogues.

Prediction of Redox Potentials and Bioreduction Mechanisms

The redox properties of a compound can be central to its biological activity, particularly for N-oxides which can undergo bioreduction. core.ac.uksbq.org.br Quantum chemical calculations can be employed to predict the redox potentials of this compound. A lower (less negative) reduction potential generally indicates that a compound is more easily reduced. sbq.org.br

The bioreduction of N-oxides can lead to the formation of radical anions, which can then generate reactive oxygen species (ROS) or interact directly with macromolecules, leading to cellular damage. sbq.org.br This mechanism is a known mode of action for some antiprotozoal agents. sbq.org.br Electrochemical studies coupled with quantum chemical calculations have been used to establish a relationship between the reduction potential and the antiplasmodial activities in other N-oxide series. core.ac.uk

For this compound, it is plausible that it could act as a prodrug, being reduced in vivo to the parent halofantrine. liverpool.ac.uk Alternatively, the N-oxide itself or its reduced metabolites could possess intrinsic antimalarial activity. researchgate.net The prediction of its redox potential would provide insight into the feasibility of such bioreductive activation. Studies on indolone-N-oxides have shown that they are rapidly bioreduced in red blood cells in an enzyme-dependent manner, and this transformation may be crucial for their antiplasmodial activity. nih.govresearchgate.net

Table 2: Predicted Electronic and Redox Properties of this compound

PropertyPredicted CharacteristicImplication for Biological Activity
Dipole Moment Increased compared to halofantrineAltered solubility and membrane permeability.
Electron Density Increased around the N-oxide oxygenPotential for enhanced hydrogen bonding as an acceptor.
LUMO Energy Likely loweredIncreased susceptibility to reduction.
Redox Potential Potentially favorable for bioreductionMay act as a bioreductive prodrug or agent.

In Silico Assessment of Pharmacological Potential (excluding ADME related to clinical outcomes)

In silico methods offer a rapid and cost-effective way to screen compounds for their potential pharmacological activity against a wide range of targets. frontiersin.orgresearchgate.net These approaches can help to prioritize compounds for further experimental testing and to identify potential new therapeutic applications.

The pharmacological potential of this compound can be assessed using various computational techniques. One common approach is to perform virtual screening against a panel of known drug targets. dovepress.com This involves docking the molecule into the binding sites of these targets and predicting its binding affinity. Such studies could reveal potential off-target effects or new therapeutic indications for this compound.

Quantitative Structure-Activity Relationship (QSAR) models can also be used to predict the biological activity of this compound based on its structural features. google.com By building a model using a training set of compounds with known activities, it is possible to predict the activity of new compounds. google.com A pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for activity, could be developed based on known active antimalarial N-oxides and used to evaluate this compound. google.com

Furthermore, in silico methods can be used to predict potential liabilities, such as the propensity to interact with proteins involved in toxicity pathways. researchgate.net For example, docking studies against cardiac ion channels like the hERG channel could provide an early indication of potential cardiotoxicity, a known concern for the parent compound halofantrine. drugbank.comnih.gov

While these in silico assessments provide valuable predictions, they must be validated through experimental studies. However, they play a crucial role in guiding the drug discovery and development process by focusing resources on the most promising candidates.

Structure-Activity Relationship (SAR) Modeling for N-Oxide Derivatives

The exploration of N-oxide derivatives in medicinal chemistry, particularly for antimalarial agents, represents a strategic approach to modify the physicochemical and pharmacological properties of parent compounds. In the context of halofantrine, the introduction of an N-oxide moiety can significantly influence its structure-activity relationship (SAR). While specific, comprehensive SAR modeling studies exclusively focused on this compound are not extensively documented in publicly available literature, we can infer the expected impacts based on research on analogous quinoline (B57606) N-oxides and general principles of medicinal chemistry.

The process of N-oxidation introduces a polar N-oxide group, which can alter a molecule's solubility, metabolic stability, and interaction with biological targets. For antimalarial quinolines, N-oxidation has been investigated as a method to potentially overcome drug resistance and improve therapeutic profiles. liverpool.ac.ukliverpool.ac.uk

Impact of N-Oxidation on Physicochemical Properties and Activity:

The conversion of a tertiary amine to an N-oxide can lead to several changes relevant to its biological activity:

Increased Polarity and Solubility: The N-oxide group increases the polarity of the molecule, which can enhance its aqueous solubility. This alteration can affect the drug's absorption and distribution characteristics.

Altered Lipophilicity: While increasing polarity, N-oxidation can also modulate lipophilicity, a critical factor for membrane permeability and accumulation within the parasite's acidic food vacuole. researchgate.net

Hydrogen Bonding Capability: The oxygen atom of the N-oxide group can act as a hydrogen bond acceptor, potentially leading to new or enhanced interactions with biological targets like enzymes or receptors. google.com

Metabolic Stability: N-oxidation can sometimes protect the parent amine from N-dealkylation, a common metabolic pathway for many drugs. slideshare.net This can lead to a longer half-life and altered metabolite profile. In the case of halofantrine, it is metabolized by CYP3A4 to desbutylhalofantrine, which is significantly more active than the parent drug. who.int The introduction of an N-oxide could influence this metabolic conversion.

Inferred SAR for this compound Derivatives:

Based on studies of other quinoline N-oxide antimalarials, a theoretical SAR model for this compound derivatives can be proposed. The antimalarial activity would likely be influenced by modifications at several key positions.

Molecular Modification Predicted Impact on Antimalarial Activity Rationale based on Analogous Compounds
N-Oxidation of the Quinoline Nitrogen Potential for enhanced or altered activity.In some quinoline series, N-oxidation has led to compounds with superior activity compared to the parent drug, sometimes overcoming resistance mechanisms. liverpool.ac.uk The N-oxide can influence interactions with heme and other potential targets.
Modification of the Side Chain Significant impact on activity and resistance profile.For many 4-aminoquinolines, the nature of the side chain is crucial for activity. Alterations in the length, bulk, and basicity of the side chain of a hypothetical this compound would likely modulate its efficacy and ability to evade resistance, similar to what is observed with chloroquine (B1663885) and amodiaquine (B18356) analogues. researchgate.net
Substitution on the Phenanthrene Ring Modulation of electronic and steric properties affecting target binding.The substituents on the aromatic ring system of quinoline-type drugs are known to influence their antimalarial potency by affecting their electronic properties and, consequently, their ability to interact with targets like hematin. researchgate.net

Computational and QSAR Studies on Related Compounds:

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the biological activity of compounds based on their physicochemical properties. nih.gov For antimalarials, 3D-QSAR and pharmacophore modeling have been used to identify key structural features necessary for activity. google.comijlpr.com

For N-oxide derivatives of compounds structurally related to halofantrine, computational studies would likely focus on descriptors such as:

Electrostatic potential: The distribution of charge in the molecule, which is significantly altered by the polar N-oxide group.

Molecular shape and volume: Steric factors that influence how the molecule fits into the binding site of its target.

Hydrogen bond donors and acceptors: The N-oxide group adds a hydrogen bond acceptor, which can be a critical feature in pharmacophore models. google.com

While direct experimental data on SAR modeling for this compound is limited, the principles derived from extensive research on other quinoline antimalarials and their N-oxide derivatives provide a strong foundation for the rational design and theoretical evaluation of such compounds. Future research involving the synthesis and biological testing of a series of this compound derivatives would be necessary to validate these theoretical SAR models.

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation N-Oxide Antimalarials with Enhanced Target Specificity

The strategic design and synthesis of novel N-oxide antimalarials represent a critical frontier in overcoming the challenges posed by drug-resistant malaria. The conversion of a tertiary amine, such as the one present in halofantrine (B180850), to its N-oxide derivative is a recognized strategy in medicinal chemistry to modulate a compound's physicochemical properties. liverpool.ac.uk This transformation can potentially lead to altered solubility, metabolic stability, and pharmacokinetic profiles.

Future research will likely focus on the synthesis of Halofantrine N-Oxide and a library of related N-oxide compounds. The synthesis of the parent compound, halofantrine, involves a multi-step process, often starting from phenanthrene (B1679779) derivatives. google.comgoogle.com The subsequent N-oxidation of the final tertiary amine can be achieved using various oxidizing agents. A key objective is to create derivatives with enhanced specificity for parasitic targets over human proteins. For instance, N-oxidation of 4-aminoquinoline (B48711) antimalarials has been explored to modify properties like lipophilicity, which can influence drug accumulation within the parasite. liverpool.ac.uk The design process for next-generation compounds would involve creating molecules that not only retain the core pharmacophore responsible for antimalarial activity but also possess structural modifications that improve their therapeutic index. Research into N-oxide derivatives of other drugs, such as those for leishmaniasis, provides a methodological blueprint for synthesizing and evaluating these new chemical entities. nih.gov

Comprehensive Mechanistic Elucidation of N-Oxide Action Pathways within Plasmodium Species

The precise mechanism of action for halofantrine itself is thought to be similar to other arylaminoalcohol antimalarials like quinine (B1679958) and mefloquine. drugbank.com It is believed to interfere with the detoxification of heme, a byproduct of the parasite's digestion of hemoglobin. Halofantrine may form toxic complexes with ferriprotoporphyrin IX, leading to membrane damage and parasite death. drugbank.comnih.gov It has also been shown to bind to plasmepsin, a hemoglobin-degrading enzyme unique to the malaria parasite. wikipedia.org

A crucial area of future research is to determine if this compound acts as a prodrug that is reduced in vivo to the active parent compound, halofantrine, or if it possesses intrinsic antimalarial activity. N-oxidation can significantly alter how a molecule interacts with biological systems. For example, the introduction of the N-oxide group could enhance the accumulation of the compound in the acidic food vacuole of the Plasmodium parasite, a strategy that has been considered for other N-oxide antimalarials. liverpool.ac.uk Elucidating these pathways will require a suite of biochemical and cell-based assays to track the uptake, metabolic fate, and target engagement of this compound within the parasite.

Investigation of Synergistic Effects of this compound with Other Antimalarial Compounds in vitro

Combination therapy is the cornerstone of modern malaria treatment, used to enhance efficacy and delay the development of drug resistance. The parent compound, halofantrine, has been studied in combination with various other agents. For instance, amantadine (B194251) was found to potentiate the effect of halofantrine against chloroquine-resistant strains of P. falciparum in vitro. researchgate.net More recently, isobologram assays demonstrated a synergistic interaction between the FDA-approved drug clindamycin (B1669177) and halofantrine. asm.org

A logical and vital research direction is to conduct comprehensive in vitro studies to assess the synergistic or antagonistic effects of this compound with a panel of existing antimalarial drugs. These would include artemisinin (B1665778) derivatives, quinolones, and other partner drugs used in current artemisinin-based combination therapies (ACTs). The findings from such studies are critical for identifying promising new combination therapies that could potentially include this compound.

Table 1: Reported Synergistic Interactions of Halofantrine with Other Compounds

CompoundInteracting DrugParasite ModelEffectReference
HalofantrineAmantadinePlasmodium falciparum (chloroquine-resistant)Potentiation researchgate.net
HalofantrineClindamycinPlasmodium falciparumSynergy asm.org
HalofantrineCyproheptadinePlasmodium yoelii (halofantrine-resistant)Potentiation researchgate.net
HalofantrineKetotifenPlasmodium yoelii (halofantrine-resistant)Potentiation researchgate.net

This table summarizes findings for the parent compound, halofantrine. Similar studies are proposed for this compound.

Development of Advanced Analytical Techniques for Trace-Level Detection in Complex Biological Matrices

To understand the pharmacokinetic and pharmacodynamic properties of this compound, robust and sensitive analytical methods are indispensable. Research on the parent compound and its primary metabolite, N-desbutylhalofantrine, has led to the development of several analytical techniques. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is a commonly used method for the quantitative determination of halofantrine in plasma and pharmaceutical formulations. nih.govnih.govresearchgate.net

Future work must focus on developing and validating new analytical methods specifically for this compound. Given that N-oxides are generally more polar than their parent amines, existing HPLC methods would require significant modification, such as changes in the mobile phase composition and stationary phase chemistry. nih.gov The development of methods using liquid chromatography-mass spectrometry (LC-MS) would be particularly valuable, as it offers high sensitivity and specificity, enabling the detection of trace levels of the compound and its potential metabolites in complex biological matrices like blood, plasma, and tissue samples. Such methods are essential for conducting detailed pharmacokinetic studies.

Table 2: Existing Analytical Methods for Halofantrine Detection

Analytical TechniqueMatrix / SampleDetection MethodKey ParametersReference
HPLCHuman PlasmaUVC18 column; mobile phase: methanol (B129727)/KH2PO4 with perchloric acid. nih.gov
HPLCTabletsUVC8 column; mobile phase: methanol/NaH2PO4 with perchloric acid. nih.gov
Non-aqueous TitrimetryTabletsPotentiometric / VisualSolvent: glacial acetic acid; Titrant: perchloric acid. nih.gov
SpectrophotometryTabletsUVMeasurement of methanol solution at 254 nm. nih.gov
Thin-Layer ChromatographyN/ACharge-Transfer ComplexationSpray reagent: chloranilic acid. researchgate.net

These established methods for halofantrine form a basis for developing new techniques for its N-oxide derivative.

Application of Artificial Intelligence and Machine Learning in N-Oxide Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the discovery and optimization of new drug candidates. jogh.org In the context of antimalarial research, AI has been used to screen large chemical libraries and to predict which compounds are likely to have antimalarial activity. jogh.orgnih.gov For instance, ML models have been successfully trained to identify plants with potential anti-Plasmodium properties, speeding up the search for new natural products. sib.swiss

The application of AI and ML to N-oxide research holds immense potential. ML models could be developed to predict the physicochemical and pharmacokinetic properties of novel this compound analogs. By training models on existing data, researchers could prioritize the synthesis of compounds with the most promising predicted activity and safety profiles. Generative AI platforms could even design entirely new N-oxide-containing scaffolds with desired antimalarial properties. mmv.org This computational approach can significantly reduce the time and cost associated with traditional drug discovery pipelines, facilitating a more efficient optimization process for next-generation N-oxide antimalarials.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural identity of Halofantrine N-Oxide in experimental settings?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used for quantifying this compound and its metabolites in biological matrices. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are essential. Ensure purity assessments include elemental analysis and chromatographic peak integration (>95% purity thresholds are typical for pharmacological studies) .

Q. How can researchers synthesize this compound while minimizing byproduct formation?

this compound is typically synthesized via oxidation of Halofantrine using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in a controlled acidic environment. Optimization of reaction stoichiometry (e.g., 1:1.2 molar ratio of Halofantrine to oxidizer) and temperature (20–25°C) reduces over-oxidation byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (>80%) and purity .

Q. What in vitro models are suitable for preliminary assessment of this compound’s antimalarial activity?

Use synchronized cultures of Plasmodium falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes. Measure growth inhibition via SYBR Green assays or lactate dehydrogenase (LDH) activity. Include positive controls (e.g., chloroquine) and validate results with dose-response curves (IC₅₀ calculations). Note that this compound’s efficacy may differ from its parent compound due to altered pharmacokinetics .

Advanced Research Questions

Q. How do discrepancies in reported pharmacokinetic data for this compound across species inform translational research design?

this compound exhibits species-specific bioavailability; for example, dogs show prolonged elimination half-lives (~2.7 days) compared to rodents. When designing translational studies, incorporate allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences. Cross-validate in vitro hepatic microsomal assays (human vs. animal) to identify cytochrome P450 isoforms responsible for metabolic variations .

Q. What experimental strategies address the conflicting data on this compound’s potential mutagenicity?

While animal toxicity studies report no mutagenicity for this compound, structural alerts for aromatic N-oxides (e.g., DNA-reactive potential) warrant careful evaluation. Employ Ames tests with Salmonella typhimurium TA98/TA100 strains ± metabolic activation (S9 fraction). Complement with computational (Q)SAR models to assess DNA-binding affinity. If contradictory results arise, prioritize in vivo micronucleus assays and transcriptomic profiling to resolve mechanistic uncertainties .

Q. How can researchers optimize in vivo experimental designs to elucidate this compound’s transport mechanisms independent of OCT1?

Evidence suggests this compound uptake in hepatocytes is OCT1-independent. Use OCT1-knockout murine models or CRISPR-Cas9-edited HepG2 cells to isolate alternative transporters. Combine competitive inhibition assays (e.g., with rifampicin for OATP1B1/1B3) and proteomic profiling of membrane transporters. Validate findings with radiolabeled this compound in perfused liver models to quantify hepatic extraction ratios .

Q. What methodological considerations are critical for reconciling in vitro and in vivo efficacy data for this compound against drug-resistant malaria?

In vitro IC₅₀ values may not correlate with in vivo outcomes due to protein binding and tissue distribution. Use hollow-fiber infection models to simulate dynamic drug concentrations. Measure free (unbound) drug levels in plasma via equilibrium dialysis. Incorporate pharmacodynamic modeling (e.g., Emax models) to link exposure metrics (AUC/MIC) to parasite clearance rates in preclinical trials .

Methodological Best Practices

  • Data Reproducibility : Document synthesis protocols, HPLC gradients, and NMR spectral parameters in supplementary materials to enable replication .
  • Ethical Compliance : Adhere to OECD guidelines for toxicity testing and declare conflicts of interest in publications .
  • Literature Review : Use PubMed/MEDLINE and SciFinder for systematic searches, prioritizing peer-reviewed journals over non-academic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.